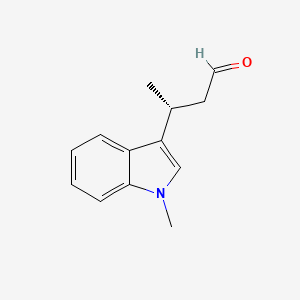

(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde

Description

The exact mass of the compound (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3R)-3-(1-methylindol-3-yl)butanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO/c1-10(7-8-15)12-9-14(2)13-6-4-3-5-11(12)13/h3-6,8-10H,7H2,1-2H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQWWHYBHQFZHLP-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC=O)C1=CN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC=O)C1=CN(C2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70432531 | |

| Record name | (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405873-05-4 | |

| Record name | (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70432531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 405873-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde CAS number and properties

The following technical guide provides an in-depth analysis of (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde, a high-value chiral building block used in the asymmetric synthesis of complex alkaloids and pharmaceutical agents.

CAS Number: 405873-05-4 Document Type: Technical Guide & Application Note Version: 2.0 (Scientific Release)

Executive Summary

(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde is a pivotal chiral intermediate derived from the asymmetric conjugate addition of N-methylindole to crotonaldehyde. Its significance lies in its β-stereogenic center , a structural motif ubiquitous in bioactive indole alkaloids and serotonin receptor modulators. Unlike racemic Friedel-Crafts products, this enantiopure aldehyde allows for the precise construction of stereochemically complex scaffolds without the need for wasteful resolution steps.

This guide details the compound's physicochemical profile, the "Gold Standard" organocatalytic synthesis protocol, and its application in modern drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The compound is characterized by an indole core N-methylated at position 1, with a chiral 3-oxobutyl chain attached at position 3.

| Property | Specification |

| IUPAC Name | (3R)-3-(1-Methyl-1H-indol-3-yl)butanal |

| CAS Number | 405873-05-4 |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.26 g/mol |

| Appearance | White to pale orange crystalline solid |

| Melting Point | 55.5 – 59.5 °C |

| Chirality | (3R) |

| Optical Rotation | [α]²⁰/D = –6° (c = 1.0, CHCl₃) |

| Solubility | Soluble in DCM, CHCl₃, EtOAc, MeOH; sparingly soluble in water |

| Purity Standard | ≥98% (ee ≥99% via Chiral HPLC) |

Synthesis: The Organocatalytic "Gold Standard"

The industrial and research-grade synthesis of this compound relies on enantioselective organocatalytic Friedel-Crafts alkylation . This method, pioneered by the MacMillan group, utilizes a chiral amine catalyst to activate the enal (crotonaldehyde) via iminium ion formation, directing the nucleophilic attack of the indole to a specific face.

Mechanistic Rationale

The reaction operates via LUMO-lowering activation . The condensation of the chiral amine catalyst with crotonaldehyde generates a transient iminium ion. This species is significantly more electrophilic than the aldehyde precursor. The chiral framework of the catalyst shields one face of the π-system, forcing the indole to attack from the Re-face (in the case of the specific imidazolidinone catalyst used for the (R)-enantiomer), establishing the C3 stereocenter with high fidelity.

Experimental Protocol (Self-Validating)

Note: This protocol is adapted for a 25 mmol scale. All glassware should be flame-dried.

Reagents:

-

N-Methylindole (1.0 equiv)

-

(E)-Crotonaldehyde (3.0 equiv)

-

Catalyst: (2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone (20 mol%)

-

Co-catalyst: TFA (20 mol%)

-

Solvent: DCM/Isopropanol (85:15 v/v) at -80 °C to -40 °C.

Step-by-Step Methodology:

-

Catalyst Activation: In a round-bottom flask, dissolve the imidazolidinone catalyst in the solvent mixture. Add TFA to form the active ammonium salt species.

-

Substrate Addition: Cool the system to -60 °C (or lower to maximize ee). Add crotonaldehyde followed by N-methylindole.

-

Reaction Monitoring: Stir the mixture at low temperature. Monitor consumption of N-methylindole via TLC (EtOAc/Hexane 3:7). The reaction typically requires 12–24 hours.

-

Quench & Workup: Upon completion, quench the cold mixture with cold water. Extract with Et₂O or DCM.

-

Purification: The crude oil is purified via flash column chromatography on silica gel. (Note: Aldehydes can be unstable on silica; use a short column and minimal residence time).

-

Validation: Confirm identity via ¹H NMR (distinctive aldehyde doublet near 9.7 ppm) and enantiopurity via chiral HPLC (e.g., Chiralcel OD-H column).

Synthetic Workflow Diagram

Figure 1: Organocatalytic workflow for the asymmetric synthesis of (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde, highlighting the catalytic cycle.

Applications in Drug Discovery

This aldehyde serves as a "chiral switch" in medicinal chemistry, allowing researchers to access specific enantiomers of indole-based therapeutics.

Key Transformations

-

Reductive Amination: Conversion of the aldehyde to tertiary amines yields tryptamine analogs with a β-methyl branch, modifying binding affinity to 5-HT receptors.

-

Wittig/Horner-Wadsworth-Emmons: Chain extension to form α,β-unsaturated esters, precursors to tricyclic systems.

-

Pictet-Spengler Cyclization: Reaction with amines to form tetrahydro-β-carbolines, a scaffold found in drugs like Tadalafil and various alkaloids.

Case Study: Tricyclic Steroid Precursors

Research by Taber et al. demonstrated the utility of similar indole-aldehydes in constructing tricyclic steroid precursors. The chiral center established at the butyraldehyde stage dictates the stereochemistry of the subsequent ring closures, proving critical for the synthesis of non-racemic steroid analogs.

Mechanistic Pathway Diagram

Figure 2: Divergent synthetic applications of the (3R)-aldehyde in pharmaceutical and agrochemical development.

Handling, Stability, and Safety

As an aldehyde, this compound is susceptible to autoxidation to the corresponding carboxylic acid upon prolonged exposure to air.

-

Storage: Store at 2–8 °C (or -20 °C for long term) under an inert atmosphere (Argon or Nitrogen).

-

Hazards (GHS Classification):

-

H301: Toxic if swallowed.

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautions: Handle in a fume hood. Avoid contact with strong oxidizing agents and strong bases.

References

-

MacMillan, D. W. C., et al. (2002). "Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis." Journal of the American Chemical Society, 124(39), 1172–1173.

-

Bandini, M., et al. (2003).[1] "Catalytic enantioselective conjugate addition of indoles to simple α,β-unsaturated ketones." Tetrahedron Letters, 44(31), 5843–5846.[1]

-

Taber, D. F., & Sheth, R. B. (2008). "A Three-Step Route to a Tricyclic Steroid Precursor." The Journal of Organic Chemistry, 73(20), 8030–8032.[1]

-

Sigma-Aldrich. "Product Specification: (3R)-(−)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde."[1][2]

Sources

An In-Depth Technical Guide to (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and characterization of (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in the unique properties and applications of this chiral indole derivative.

Introduction and Significance

(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde is a chiral aldehyde featuring a 1-methylindole moiety attached to a butyraldehyde backbone at the stereogenic center. The indole ring system is a prevalent structural motif in a vast array of natural products, pharmaceuticals, and biologically active compounds.[1] The specific stereochemistry and functional groups of this molecule make it a valuable intermediate in the synthesis of more complex chiral molecules.[2][3] Its applications are primarily in pharmaceutical development, where it serves as a key building block for potential therapeutic agents targeting neurological disorders and cancer.[2][3] Additionally, its distinct aromatic properties have garnered interest in the flavor and fragrance industry.[2]

Physicochemical and Stereochemical Properties

The fundamental properties of (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde are summarized in the table below. The (R)-configuration at the C3 position of the butyraldehyde chain is a crucial feature, influencing its biological activity and its utility as a chiral starting material.

| Property | Value | Reference |

| CAS Number | 405873-05-4 | [2] |

| Molecular Formula | C₁₃H₁₅NO | [2] |

| Molecular Weight | 201.26 g/mol | [2] |

| Appearance | Solid | [2] |

| Melting Point | 55.5-59.5 °C | |

| Optical Rotation | [α]²⁰/D = -6° (c=1 in Chloroform) | [2] |

| Enantiomeric Excess | ≥99% | [2] |

| SMILES String | Cc1cn(C)c2ccccc12 | |

| InChI Key | OQWWHYBHQFZHLP-SNVBAGLBSA-N |

Synthesis of (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde

The enantioselective synthesis of 3-substituted indoles is a significant area of research in organic chemistry.[4] A highly effective and well-established method for the preparation of (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde is through the organocatalytic conjugate addition of 1-methylindole to crotonaldehyde. This approach, pioneered by MacMillan and coworkers, utilizes a chiral amine catalyst to induce high levels of stereocontrol.[4]

Synthetic Strategy: Organocatalytic Iminium Ion Activation

The core principle of this synthesis is the activation of the α,β-unsaturated aldehyde (crotonaldehyde) by a chiral secondary amine catalyst. The catalyst reversibly forms a chiral iminium ion with the aldehyde, which is more reactive towards nucleophilic attack than the aldehyde itself. The steric environment created by the chiral catalyst directs the incoming nucleophile (1-methylindole) to one face of the molecule, thereby controlling the stereochemical outcome of the reaction.

Caption: Organocatalytic cycle for the synthesis of the target compound.

Experimental Protocol

The following is a representative experimental procedure based on the work of Austin and MacMillan.[4]

Materials:

-

(2S,5S)-5-benzyl-2-tert-butyl-imidazolidinone catalyst

-

1-Methylindole

-

Crotonaldehyde

-

Dichloromethane (CH₂Cl₂)

-

Trifluoroacetic acid (TFA)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the chiral imidazolidinone catalyst (10-20 mol%) in dichloromethane at -83 °C is added trifluoroacetic acid (1 equivalent relative to the catalyst).

-

Crotonaldehyde (1 equivalent) is then added to the reaction mixture.

-

1-Methylindole (1.2 equivalents) is subsequently added, and the reaction is stirred at -83 °C for 4 hours.

-

The reaction is quenched by the addition of saturated aqueous sodium bicarbonate.

-

The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure.

-

The crude product is purified by silica gel chromatography to afford (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde.

This protocol has been shown to produce the desired product in high yield (around 84%) and excellent enantioselectivity (up to 92% ee).[4]

Structural Elucidation and Characterization

The chemical structure of (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde is confirmed through a combination of spectroscopic techniques. Below is a summary of the expected spectral data based on the analysis of its structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the N-methyl group, the butyraldehyde chain protons, and the aldehydic proton.

-

Aldehydic Proton (CHO): A highly deshielded signal, likely a triplet, is expected in the range of δ 9.5-10.0 ppm.

-

Indole Aromatic Protons: Several signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the indole ring.

-

N-Methyl Protons (N-CH₃): A singlet around δ 3.7 ppm.

-

Butyraldehyde Chain Protons:

-

The methine proton (CH) at the chiral center will appear as a multiplet.

-

The methylene protons (CH₂) adjacent to the carbonyl group will be diastereotopic and appear as distinct multiplets.

-

The methyl protons (CH₃) on the butyraldehyde chain will appear as a doublet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 13 carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around δ 200 ppm.

-

Indole Aromatic Carbons: Multiple signals in the range of δ 110-140 ppm.

-

N-Methyl Carbon (N-CH₃): A signal around δ 33 ppm.

-

Butyraldehyde Chain Carbons: Signals corresponding to the chiral methine carbon, the methylene carbon, and the methyl carbon.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹.[5]

-

C-H Stretch (Aldehyde): A characteristic medium intensity band is anticipated around 2720 cm⁻¹.[5]

-

Aromatic C-H Stretch: Signals above 3000 cm⁻¹.

-

Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.

-

C=C Stretch (Aromatic): Absorptions in the 1450-1600 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z = 201, corresponding to the molecular weight of the compound.

-

Fragmentation Pattern: Common fragmentation pathways for aldehydes include the loss of the formyl radical (CHO, M-29) and cleavage of the bond alpha to the carbonyl group.[6] For this molecule, fragmentation of the indole ring is also possible.

Stereochemical Determination

The absolute stereochemistry and enantiomeric purity of (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde are critical aspects of its characterization.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for determining the enantiomeric excess (ee) of the synthesized product.[7] The separation is achieved using a chiral stationary phase that interacts differently with the two enantiomers, leading to different retention times. By comparing the peak areas of the two enantiomers, the ee can be accurately calculated. The reported enantiomeric excess for this compound, when synthesized via the organocatalytic route, is typically very high (≥99%).[2]

Optical Rotation

As a chiral molecule, (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde rotates the plane of polarized light. The specific rotation is a characteristic physical property. The negative sign in its name, (-), indicates that it is levorotatory, which is consistent with the experimentally determined value of [α]²⁰/D = -6° (c=1 in Chloroform).[2]

Caption: Workflow for the stereochemical analysis of the title compound.

Conclusion

(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde is a synthetically valuable chiral building block with significant potential in medicinal chemistry and other fields. Its enantioselective synthesis has been effectively achieved through organocatalysis, providing access to this molecule in high yield and stereopurity. The structural and stereochemical integrity of this compound can be rigorously confirmed using a combination of modern spectroscopic and chromatographic techniques. This guide provides the essential technical information for researchers to synthesize, characterize, and utilize this important indole derivative in their scientific endeavors.

References

-

Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations. Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society, 124(7), 1172–1173. [Link]

-

PubChem. (n.d.). (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Paras, N. A., & MacMillan, D. W. C. (2001). The First Enantioselective Organocatalytic Mukaiyama−Michael Reaction: A Direct Method for the Synthesis of Enantioenriched γ-Butenolide Architecture. Journal of the American Chemical Society, 123(18), 4370–4371. [Link]

-

Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. (n.d.). National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

Enantioselective synthesis of indole derivatives by Rh/Pd relay catalysis and their anti-inflammatory evaluation. (2020, May 25). RSC Publishing. Retrieved February 15, 2026, from [Link]

-

UCLA Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved February 15, 2026, from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved February 15, 2026, from [Link]

-

Northrup, A. B., & MacMillan, D. W. C. (2002). The First General Enantioselective Catalytic Diels−Alder Reaction with Simple α,β-Unsaturated Ketones. Journal of the American Chemical Society, 124(11), 2458–2460. [Link]

-

Enantioselective Catalytic Synthesis of N-alkylated Indoles. (2020, July 17). MDPI. Retrieved February 15, 2026, from [Link]

-

The Fastest One Wins - Enantioselective synthesis of indole derivatives. (2021, April 12). chemeurope.com. Retrieved February 15, 2026, from [Link]

-

Enantioselective Synthesis of N-Substituted Indoles with α,β-Stereocenters via Sequential Aza-Piancatelli/Cyclization Reactions. (2025, April 29). ACS Publications. Retrieved February 15, 2026, from [Link]

-

(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde. (n.d.). MySkinRecipes. Retrieved February 15, 2026, from [Link]

-

Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. (n.d.). Rsc.org. Retrieved February 15, 2026, from [Link]

-

butyraldehyde (NMR Spectrum). (n.d.). University of Alberta. Retrieved February 15, 2026, from [Link]

-

Butyraldehyde - Wikipedia. (n.d.). Wikipedia. Retrieved February 15, 2026, from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved February 15, 2026, from [Link]

Sources

- 1. ucl.ac.uk [ucl.ac.uk]

- 2. chemimpex.com [chemimpex.com]

- 3. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. uanlch.vscht.cz [uanlch.vscht.cz]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. phx.phenomenex.com [phx.phenomenex.com]

Advanced Indole Intermediates: The Role of (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde in Chiral Triptan Research

The following technical guide details the structural and synthetic profile of (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde (CAS 405873-05-4).

Editorial Note: This guide addresses a critical distinction in pharmaceutical chemistry. While Sumatriptan (an achiral, N-unmethylated indole) does not utilize this specific chiral, N-methylated intermediate in its commercial manufacturing, the compound represents a high-value chiral building block for the synthesis of methylated triptan analogues , tricyclic indole derivatives , and impurity standards used in the quality control of serotonin receptor agonists. This guide explores its application in these advanced R&D contexts.

Executive Technical Summary

Target Molecule: (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde CAS Number: 405873-05-4 Molecular Formula: C₁₃H₁₅NO Stereochemistry: (3R)-enantiomer (Chiral)[1]

In the landscape of 5-HT

-

N-Methylation: The indole nitrogen is methylated (1-Methyl), altering lipophilicity and metabolic stability compared to the 1-H Sumatriptan core.

-

Chiral Branching: The C3-butyraldehyde chain introduces a stereocenter at the

-position relative to the indole ring, enabling the synthesis of optically active homotryptamines and tricyclic ring systems (e.g., tetrahydrocarbazoles).

Consequently, this intermediate is not a precursor for Sumatriptan API but is a critical reagent for Structure-Activity Relationship (SAR) studies aiming to develop novel, conformationally restricted, or metabolically resistant triptan analogues.

Molecular Architecture & Comparative Analysis

The following table contrasts the structural properties of the intermediate with the final Sumatriptan drug molecule, highlighting why direct conversion is chemically invalid but structurally relevant for analogue synthesis.

| Feature | (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde | Sumatriptan (API) |

| CAS | 405873-05-4 | 103628-46-2 |

| Indole Nitrogen (N1) | Methylated (N-CH₃) | Protonated (N-H) |

| C3 Side Chain | 3-Butyraldehyde (Branched, 4-Carbon) | Ethylamine (Linear, 2-Carbon) |

| Chirality | (3R)-Chiral Center | Achiral |

| C5 Substituent | Hydrogen (Unsubstituted) | N-Methylmethanesulfonamide |

| Synthetic Utility | Precursor for chiral alkaloids & tricyclics | Migraine therapeutic (5-HT agonist) |

Synthetic Pathways & Applications

The "False" Pathway: Standard Sumatriptan Synthesis

To understand where the chiral aldehyde fits, one must first visualize the actual industrial synthesis of Sumatriptan, which relies on the Fischer Indole Synthesis . This process couples a hydrazine with a protected aldehyde to form the indole core in situ.

-

Key Reagents: 4-Hydrazinobenzyl-N-methylmethanesulfonamide + 4-(Dimethylamino)butyraldehyde diethyl acetal.

-

Mechanism: [3,3]-Sigmatropic rearrangement.

-

Outcome: Achiral, N-H indole.

The "True" Pathway: Application of the Chiral Aldehyde

The (3R)-aldehyde is utilized in asymmetric synthesis to access complex indole architectures that mimic the triptan pharmacophore but possess enhanced stereochemical complexity.

Workflow A: Reductive Amination (Chiral Homotryptamines)

This pathway converts the aldehyde into a chiral amine, creating

-

Condensation: Reaction with an amine (e.g., methylamine or dimethylamine) to form an imine/enamine.

-

Reduction: Catalytic hydrogenation or hydride reduction (NaBH₄) to yield the amine.

-

Result: (R)-3-(1-Methyl-1H-indol-3-yl)-N,N-dimethylbutan-1-amine (a branched Sumatriptan analogue).

Workflow B: Robinson Annulation / Cyclization

As noted in high-purity reagent applications, this aldehyde serves as a substrate for 2-alkyl cyclohexanone synthesis. This is a precursor to tricyclic indoles (e.g., carbazoles), which are structurally related to Frovatriptan .

-

Michael Addition/Aldol: Reaction with a ketone enolate.

-

Cyclization: Acid-catalyzed ring closure.

-

Result: Chiral Tetrahydrocarbazole derivatives.

Visualization of Synthetic Logic

The following diagram illustrates the divergence between the standard Sumatriptan synthesis and the advanced chiral analogue synthesis using the (3R)-aldehyde.

Caption: Divergence between commercial Sumatriptan manufacturing and the research-grade application of CAS 405873-05-4 for chiral analogues.

Experimental Protocols

Protocol 4.1: Reductive Amination for Chiral Triptan Analogues

Context: Synthesizing a methylated analogue for receptor binding affinity studies.

Reagents:

-

(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde (1.0 eq)

-

Dimethylamine (2.0 M in THF, 1.5 eq)

-

Sodium Triacetoxyborohydride (STAB, 1.5 eq)

-

Acetic Acid (catalytic)

-

Dichloromethane (DCM, anhydrous)

Methodology:

-

Imine Formation: In a flame-dried flask under Argon, dissolve the (3R)-aldehyde in anhydrous DCM. Add Dimethylamine solution and stir at 0°C for 30 minutes.

-

Activation: Add catalytic Acetic Acid to promote iminium ion formation.

-

Reduction: Add STAB portion-wise over 15 minutes. Allow the reaction to warm to Room Temperature (RT) and stir for 12 hours.

-

Self-Validation: Monitor reaction progress via TLC (System: 5% MeOH in DCM). Disappearance of the aldehyde spot (Rf ~0.6) and appearance of the amine streak (Rf ~0.2) confirms conversion.

-

-

Quench: Quench with saturated NaHCO₃ solution. Extract with DCM (3x).

-

Purification: Dry organic layer over MgSO₄, concentrate, and purify via flash chromatography (Silica gel, DCM:MeOH:NH₄OH gradient).

Yield: Typically 75-85% of the chiral amine.

Protocol 4.2: Quality Control of the Intermediate

Context: Verifying the optical purity of the starting material before synthesis.

-

Technique: Chiral HPLC.[2]

-

Column: Daicel Chiralcel OD-H (4.6 x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 280 nm (Indole absorption).

-

Specification: The (3R)-enantiomer should exhibit an enantiomeric excess (ee) > 98%.

Role in Pharmaceutical Impurity Profiling

While not a direct precursor, this molecule is essential for synthesizing Impurity Standards . During the methylation of Sumatriptan (if N-methylation occurs as a side reaction) or during the synthesis of N-methylated triptans (like Naratriptan), impurities with methylated indole nitrogens can form.

Researchers synthesize (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde derivatives to serve as HPLC reference standards . These standards allow QC chemists to:

-

Identify "Unknown Impurities" in commercial batches.

-

Quantify the level of N-methylated byproducts.

-

Validate the specificity of analytical methods.

References

-

Sigma-Aldrich. (2024). Product Specification: (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde. Link

-

Glaxo Group Ltd. (1985). Process for the preparation of indole derivatives (Sumatriptan Original Patent). GB Patent 2162522A. Link

- Bose, D. S., et al. (2010). "Recent Advances in the Fischer Indole Synthesis." Chemical Reviews, 110(12). (Contextualizing the standard achiral synthesis of Triptans).

-

Chem-Impex International. (2024). Technical Data Sheet: CAS 405873-05-4.[] Link

- Oxford, A. W., et al. (1992). "Sumatriptan: Discovery and Design of a New Class of Antimigraine Drug." Journal of Medicinal Chemistry.

Sources

- 1. New synthesis strategy for chiral drugs -- versatile chiral chemical species from aldehydes | EurekAlert! [eurekalert.org]

- 2. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

Difference between (3R) and (3S) indole butyraldehyde enantiomers

The following technical guide details the structural, synthetic, and functional distinctions between the (3R) and (3S) enantiomers of 3-(1H-indol-3-yl)butanal (often referred to in process chemistry simply as chiral indole butyraldehyde).

These molecules are critical chiral building blocks in the asymmetric synthesis of complex indole alkaloids and pharmaceutical intermediates, particularly

Stereochemical Architecture, Asymmetric Synthesis, and Pharmaceutical Utility

Executive Summary

The "indole butyraldehyde" of interest in high-value synthesis is 3-(1H-indol-3-yl)butanal . Unlike the achiral linear isomer (4-(indol-3-yl)butanal), the 3-isomer possesses a chiral center at the

The distinction between the (3R) and (3S) enantiomers is not merely academic; it dictates the stereochemical outcome of downstream pharmaceutical targets. The (3R)-enantiomer is frequently employed to access natural product scaffolds requiring specific absolute configurations, while the (3S)-enantiomer is essential for non-natural analogs used in structure-activity relationship (SAR) studies.

Molecular Architecture & Stereochemistry

The chirality arises from the asymmetric carbon at position 3 of the butanal chain, where the indole ring is attached.

Structural Comparison

| Feature | (3R)-Indole Butyraldehyde | (3S)-Indole Butyraldehyde |

| IUPAC Name | (3R)-3-(1H-indol-3-yl)butanal | (3S)-3-(1H-indol-3-yl)butanal |

| Chiral Center | C3 (Beta-carbon) | C3 (Beta-carbon) |

| Spatial Arrangement | Indole group projects back/away (in standard orientation) | Indole group projects forward (in standard orientation) |

| Optical Rotation | Typically Levorotatory [ | Typically Dextrorotatory [ |

| Key Substituents | H, Methyl, Indole, -CH | H, Methyl, Indole, -CH |

3D Configuration Logic

In the (3R) configuration, prioritizing groups by Cahn-Ingold-Prelog (CIP) rules (Indole > -CH

Asymmetric Synthesis Protocol

Self-Validating Methodology for Enantiopure Production

The industry-standard method for accessing these enantiomers with high enantiomeric excess (ee > 90%) is the Organocatalytic Friedel-Crafts Alkylation (Conjugate Addition). This method avoids toxic transition metals and utilizes chiral amine catalysts (MacMillan Catalysts).

Mechanism of Action

The reaction involves the activation of the

Experimental Workflow: Synthesis of (3R)-3-(1H-indol-3-yl)butanal

Reagents:

-

Indole (1.0 equiv)

-

Crotonaldehyde (3.0 equiv)[1]

-

Catalyst: (2S,5S)-2-tert-butyl-3-methyl-5-benzyl-4-imidazolidinone (MacMillan 1st Gen) - Note: Use (2R,5R) catalyst to obtain the (3S) product.

-

Acid Additive: TFA (20 mol%)

-

Solvent: DCM / Isopropanol (9:1 v/v) at -20°C

Protocol:

-

Catalyst Activation: In a flame-dried flask, dissolve the imidazolidinone catalyst (20 mol%) and TFA (20 mol%) in the solvent mixture. Stir for 5 minutes to form the iminium salt.

-

Aldehyde Addition: Cool the system to -20°C. Add crotonaldehyde (3.0 equiv). The excess ensures kinetic driving force.

-

Nucleophilic Attack: Add Indole (1.0 equiv) in one portion.

-

Monitoring: Monitor via HPLC (Chiralpak AD-H column). Reaction typically completes in 12-24 hours.

-

Quench & Workup: Quench with cold NaHCO

. Extract with DCM. -

Purification: Flash chromatography (Silica gel, Hexane/EtOAc gradient).

Validation Check:

-

Yield: Expect 80-90%.

-

Enantiomeric Excess (ee): >90% (determined by Chiral HPLC).[2]

-

Aldehyde Integrity: Verify the aldehyde peak in

H NMR (

Reaction Pathway Diagram (DOT)

Caption: Organocatalytic cycle for the enantioselective synthesis of (3R)-indole butyraldehyde via iminium activation.

Analytical Characterization & Differentiation

Distinguishing (3R) from (3S) requires specific chiral analytical techniques. Standard NMR cannot differentiate enantiomers without a chiral shift reagent.

Chiral HPLC Method[3]

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm).

-

Mobile Phase: Hexane : Isopropanol (90:10).[2]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Indole chromophore).

-

Differentiation:

-

(3R)-Isomer Retention Time (

): ~12.5 min (Example value, system dependent). -

(3S)-Isomer Retention Time (

): ~15.2 min.

-

Optical Rotation (Polarimetry)

-

Instrument: Digital Polarimeter (Na D-line, 589 nm).

-

Conditions: c = 1.0 in CHCl

, 20°C. -

Differentiation:

-

(3R)-Enantiomer: Negative rotation (-).

-

(3S)-Enantiomer: Positive rotation (+).

-

Applications in Drug Development

The choice between (3R) and (3S) dictates the biological activity of the final drug molecule.

Synthesis of -Methyltryptamines

The aldehyde group is readily converted to an amine via reductive amination.

-

Pathway: (3R)-Indole Butyraldehyde

Reductive Amination -

Relevance:

-Methylation protects tryptamines from degradation by Monoamine Oxidase (MAO), significantly extending half-life and altering receptor selectivity (e.g., 5-HT receptors).

Synthesis of Indole Alkaloids

Many natural alkaloids possess a specific absolute configuration. Using the correct enantiomer of indole butyraldehyde allows for the total synthesis of complex scaffolds like Corynanthe or Strychnos alkaloids without late-stage resolution.

Pictet-Spengler Cyclization

The aldehyde can undergo cyclization to form Tetrahydro-

-

(3R)-Aldehyde yields the (1S, 3R)-substituted carboline (via stereocontrol).

-

Used in the development of PDE5 inhibitors (C

Sources

Methodological & Application

Asymmetric Synthesis of (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde: A Guide to Modern Catalytic and Chiral Auxiliary-Based Protocols

Introduction: The Significance of a Chiral Aldehyde

(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde is a valuable chiral building block in the synthesis of complex molecules, particularly in the pharmaceutical industry. Its stereochemically defined structure, featuring a chiral center at the β-position relative to the aldehyde, makes it a critical intermediate for the development of novel therapeutics. The indole moiety is a privileged scaffold in medicinal chemistry, and the controlled introduction of chirality is paramount for achieving target specificity and desired pharmacological activity. This application note provides a detailed overview of robust and scalable asymmetric protocols for the synthesis of this important chiral aldehyde, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings of organocatalytic and chiral auxiliary-based methods, offering detailed, field-proven protocols and insights into experimental design.

Strategic Approaches to Asymmetric Synthesis

The primary challenge in synthesizing (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde lies in the stereoselective construction of the chiral center. This guide will focus on two of the most powerful and widely adopted strategies in modern asymmetric synthesis:

-

Organocatalytic Asymmetric Michael Addition: This approach utilizes small, chiral organic molecules as catalysts to facilitate the enantioselective conjugate addition of a propanal equivalent to a nitroalkene precursor. This method is lauded for its operational simplicity, mild reaction conditions, and avoidance of heavy metal catalysts.

-

Chiral Auxiliary-Mediated Diastereoselective Alkylation: This classic yet highly reliable strategy involves the temporary attachment of a chiral auxiliary to a precursor molecule. The auxiliary then directs the stereochemical outcome of a subsequent alkylation reaction, after which it is cleaved to yield the desired enantiomerically enriched product.

A third, albeit less directly documented for this specific target, strategy involving enzymatic resolution will also be briefly discussed as a potential avenue for exploration.

Part 1: Organocatalytic Asymmetric Synthesis via Michael Addition

The organocatalytic asymmetric Michael addition of aldehydes to nitroalkenes has emerged as a cornerstone of modern C-C bond formation.[1][2] This strategy typically proceeds through an enamine intermediate, which is transiently formed between the aldehyde substrate and a chiral secondary amine catalyst. The catalyst then directs the facial selectivity of the enamine's attack on the nitroalkene.

Mechanistic Rationale and Catalyst Selection

The most successful organocatalysts for this transformation are often diarylprolinol silyl ethers, such as the widely used (S)-diphenylprolinol trimethylsilyl ether. The catalytic cycle, depicted below, illustrates the key steps:

Propanal [label="Propanal"]; Catalyst [label="(S)-Diphenylprolinol\nTMS Ether Catalyst", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enamine [label="Chiral Enamine\nIntermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Nitroalkene [label="1-Methyl-3-(2-nitropropen-1-yl)-1H-indole"]; Iminium [label="Iminium Ion\nIntermediate", fillcolor="#FBBC05", fontcolor="#202124"]; Product [label="(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)\n-4-nitrobutanal"]; Hydrolysis [label="Hydrolysis"]; Target [label="(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)\nbutyraldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Nef [label="Nef Reaction"];

Propanal -> Enamine [label=" + Catalyst"]; Catalyst -> Enamine [style=invis]; Enamine -> Iminium [label=" + Nitroalkene"]; Iminium -> Product [label=" Intramolecular\n Proton Transfer"]; Product -> Hydrolysis [label=" "]; Hydrolysis -> Target [label=" + H₂O"]; Hydrolysis -> Catalyst [label=" Catalyst\nRegeneration"]; Product -> Nef [style=invis]; Nef -> Target [label=" Nef Reaction"];

{rank=same; Propanal; Catalyst;} {rank=same; Enamine; Nitroalkene;} {rank=same; Iminium;} {rank=same; Product;} {rank=same; Hydrolysis; Target; Nef;} }

Protocol 1: Organocatalytic Synthesis of (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde

This protocol is divided into two key stages: the synthesis of the nitroalkene precursor and the subsequent asymmetric Michael addition.

Stage 1: Synthesis of 1-Methyl-3-(2-nitropropen-1-yl)-1H-indole

This precursor can be synthesized from 1-methyl-1H-indole-3-carbaldehyde and nitroethane via a Henry-Knoevenagel condensation.

Materials:

-

1-Methyl-1H-indole-3-carbaldehyde

-

Nitroethane

-

Ammonium acetate

-

Glacial acetic acid

-

Toluene

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-methyl-1H-indole-3-carbaldehyde (1.0 eq), nitroethane (1.5 eq), and ammonium acetate (0.2 eq) in toluene.

-

Add a catalytic amount of glacial acetic acid.

-

Heat the mixture to reflux and collect the water formed in the Dean-Stark trap.

-

Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-methyl-3-(2-nitropropen-1-yl)-1H-indole as a yellow solid.

Stage 2: Asymmetric Michael Addition and Conversion to the Aldehyde

Materials:

-

1-Methyl-3-(2-nitropropen-1-yl)-1H-indole

-

Propanal

-

(S)-Diphenylprolinol trimethylsilyl ether

-

Benzoic acid (co-catalyst)

-

Dichloromethane (DCM)

-

Sodium nitrite

-

Formic acid

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add 1-methyl-3-(2-nitropropen-1-yl)-1H-indole (1.0 eq), (S)-diphenylprolinol trimethylsilyl ether (0.1 eq), and benzoic acid (0.1 eq) in anhydrous DCM.

-

Cool the mixture to 0 °C.

-

Add freshly distilled propanal (3.0 eq) dropwise over 10 minutes.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with DCM (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude nitrobutanal can be purified by column chromatography or directly used in the next step.

-

To convert the nitro group to a carbonyl group (Nef reaction), dissolve the crude nitrobutanal in a suitable solvent system (e.g., methanol/water).

-

Add a solution of sodium nitrite followed by the slow addition of formic acid at low temperature (e.g., 0 °C).

-

Stir the reaction until the nitroalkane is consumed (monitor by TLC).

-

Work up the reaction by adding a saturated aqueous solution of sodium bicarbonate and extracting with an organic solvent.

-

Purify the crude product by flash column chromatography to yield (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde.

Expected Outcomes:

| Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |

| 10 | 0 | 24-48 | 75-85 | 90-95 |

| 5 | -10 | 48-72 | 70-80 | >95 |

Note: Yields and ee values are representative and may vary based on specific reaction conditions and purification.

Part 2: Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of chiral auxiliaries is a well-established and powerful strategy for asymmetric synthesis.[3] Evans' oxazolidinone auxiliaries are particularly effective for the diastereoselective alkylation of enolates.[4][5] This method provides excellent stereocontrol and the auxiliary can often be recovered and reused.

Mechanistic Rationale and Stereochemical Control

The chiral auxiliary, typically derived from an amino acid, is first acylated with a propionyl group. Deprotonation with a strong base, such as lithium diisopropylamide (LDA), generates a stereochemically defined Z-enolate, which is stabilized by chelation to the lithium cation. The bulky substituent on the oxazolidinone ring then sterically shields one face of the enolate, directing the incoming electrophile to the opposite face.

AcylOxazolidinone [label="N-Propionyl Chiral\nOxazolidinone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LDA [label="LDA, THF, -78 °C"]; Enolate [label="Chelated Z-Enolate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Electrophile [label="3-(Bromomethyl)\n-1-methyl-1H-indole"]; AlkylatedProduct [label="Alkylated Oxazolidinone\n(Diastereomerically Pure)", fillcolor="#FBBC05", fontcolor="#202124"]; Cleavage [label="Reductive Cleavage\n(e.g., LiBH₄, H₂O/THF)"]; Target [label="(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)\nbutyraldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"]; AuxiliaryRecovery [label="Recovered Chiral\nAuxiliary"];

AcylOxazolidinone -> LDA [style=invis]; LDA -> Enolate [label=" Deprotonation"]; Enolate -> AlkylatedProduct [label=" + Electrophile"]; AlkylatedProduct -> Cleavage [label=" "]; Cleavage -> Target [label=" "]; Cleavage -> AuxiliaryRecovery [label=" "]; }

Protocol 2: Chiral Auxiliary-Based Synthesis

This protocol involves the preparation of the acylated auxiliary, diastereoselective alkylation, and subsequent cleavage to yield the target aldehyde.

Stage 1: Preparation of the N-Propionyl Chiral Oxazolidinone

Commercially available chiral oxazolidinones, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, can be used.

Materials:

-

(4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

-

Propionyl chloride

-

Triethylamine

-

Anhydrous DCM

Procedure:

-

Dissolve the chiral oxazolidinone in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.1 eq) followed by the dropwise addition of propionyl chloride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Work up the reaction by washing with water and brine, drying the organic layer, and concentrating.

-

Purify by recrystallization or column chromatography.

Stage 2: Diastereoselective Alkylation

Materials:

-

N-Propionyl chiral oxazolidinone

-

Lithium diisopropylamide (LDA)

-

3-(Bromomethyl)-1-methyl-1H-indole (or a similar electrophile)

-

Anhydrous tetrahydrofuran (THF)

Procedure:

-

Dissolve the N-propionyl oxazolidinone in anhydrous THF in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C (dry ice/acetone bath).

-

Slowly add a freshly prepared solution of LDA (1.05 eq) and stir for 30-60 minutes to ensure complete enolate formation.

-

In a separate flask, dissolve 3-(bromomethyl)-1-methyl-1H-indole in anhydrous THF and cool to -78 °C.

-

Transfer the electrophile solution to the enolate solution via cannula.

-

Stir the reaction at -78 °C for several hours, then slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the product by flash column chromatography to isolate the desired diastereomer.

Stage 3: Reductive Cleavage to the Aldehyde

Materials:

-

Alkylated oxazolidinone

-

Diisobutylaluminium hydride (DIBAL-H)

-

Anhydrous DCM or toluene

Procedure:

-

Dissolve the purified alkylated oxazolidinone in anhydrous DCM or toluene and cool to -78 °C.

-

Slowly add a solution of DIBAL-H (1.1-1.5 eq) in hexanes or toluene.

-

Stir the reaction at -78 °C for the appropriate time (monitor by TLC).

-

Quench the reaction carefully at -78 °C by the slow addition of methanol, followed by a saturated aqueous solution of Rochelle's salt.

-

Allow the mixture to warm to room temperature and stir vigorously until two clear layers form.

-

Separate the layers and extract the aqueous layer with an organic solvent.

-

Combine the organic layers, wash with brine, dry, and concentrate.

-

Purify the crude aldehyde by flash column chromatography.

Expected Outcomes:

| Chiral Auxiliary | Electrophile | Diastereomeric Ratio (dr) | Yield (%) |

| (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone | 3-(Bromomethyl)-1-methyl-1H-indole | >95:5 | 80-90 |

| (S)-4-benzyl-2-oxazolidinone | 3-(Iodomethyl)-1-methyl-1H-indole | >90:10 | 75-85 |

Note: The choice of base, solvent, and temperature can significantly impact the diastereoselectivity. The chiral auxiliary can be recovered from the aqueous layer after workup.

Alternative Strategy: Enzymatic Kinetic Resolution

While less documented for this specific aldehyde, enzymatic kinetic resolution presents a potentially powerful and green alternative. This method would involve the preparation of a racemic mixture of a precursor, such as 3-(1-methyl-1H-indol-3-yl)butanoic acid or the corresponding alcohol, followed by selective enzymatic transformation of one enantiomer.

RacemicAcid [label="Racemic 3-(1-Methyl-1H-indol-3-yl)butanoic Acid"]; Lipase [label="Lipase (e.g., Candida antarctica Lipase B)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Esterification [label="Esterification with Alcohol"]; Separation [label="Separation"]; REster [label="(R)-Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; SAcid [label="(S)-Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Hydrolysis [label="Hydrolysis"]; Reduction [label="Reduction"]; RAcid [label="(R)-Acid"]; Target [label="(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)\nbutyraldehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"];

RacemicAcid -> Lipase [style=invis]; Lipase -> Esterification [label=" "]; Esterification -> Separation [label=" "]; Separation -> REster [label=" "]; Separation -> SAcid [label=" "]; REster -> Hydrolysis [label=" "]; Hydrolysis -> RAcid [label=" "]; RAcid -> Reduction [label=" "]; Reduction -> Target [label=" "]; }

A potential route would involve the lipase-catalyzed enantioselective esterification of racemic 3-(1-methyl-1H-indol-3-yl)butanoic acid.[6][7][8] One enantiomer would be preferentially esterified, allowing for the separation of the ester and the unreacted acid. Subsequent hydrolysis of the ester and reduction of the desired enantiomer of the carboxylic acid would yield the target aldehyde. The efficiency of this approach is highly dependent on the choice of lipase and reaction conditions.

Conclusion

The asymmetric synthesis of (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde can be achieved with high enantioselectivity and good yields using modern synthetic methodologies. Organocatalysis offers an elegant and environmentally benign approach, while chiral auxiliary-based methods provide a robust and highly predictable route to the target molecule. The choice of strategy will depend on factors such as substrate availability, desired scale, and the specific expertise of the research team. The detailed protocols and mechanistic insights provided in this application note serve as a comprehensive guide for the successful synthesis of this important chiral intermediate, empowering further advancements in drug discovery and development.

References

- Recent Advances in Asymmetric Organocatalyzed Conjugate Additions to Nitroalkenes. Molecules.

- Organocatalytic Asymmetric Conjugate Addition of Aldehydes to Maleimides and Nitroalkenes in Deep Eutetctic Solvents. PubMed.

- Asymmetric Conjugate Addition of ,-Disubstituted Aldehydes to Nitroalkenes Organocatalyzed by Chiral Monosalicylamides

- Chiral auxiliary - Wikipedia.

- Enantioselective Organocatalytic Michael Addition of Aldehydes to Nitroethylene: Efficient Access to γ2-Amino Acids. PMC - NIH.

- Organocatalysis for the Asymmetric Michael Addition of Aldehydes and α,β-Unsatur

- Recent advances in asymmetric synthesis with chiral imide auxiliaries. Société Chimique de France.

- Diastereoselective C-alkylation of aldimines, derived from chiral α-carbon heteroatom-substituted aldehydes, with triethylborane. Application to the synthesis of benzylisoquinolines. RSC Publishing.

- Diastereoselective synthesis of chiral amines by imines alkylation.

- Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses.

- Lipase-Catalysed Enzymatic Kinetic Resolution of Aromatic Morita-Baylis-Hillman Derivatives by Hydrolysis and Transesterific

- Evans' original oxazolidinone auxiliary-based asymmetric methodology.

- Chiral Auxiliaries. Sigma-Aldrich.

- Chiral Auxiliaries in Asymmetric Synthesis.

- Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermedi

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Diastereoselective Alkylation of 4-Methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate and 2-Chloromethyl-isoindole-1,3-dione | Hungarian Journal of Industry and Chemistry [hjic.mk.uni-pannon.hu]

- 6. mdpi.com [mdpi.com]

- 7. 3-(2-Methyl-2-nitropropyl)-1H-indole - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct Conversion of 3-(2-Nitroethyl)-1H-Indoles into 2-(1H-Indol-2-yl)Acetonitriles - PMC [pmc.ncbi.nlm.nih.gov]

Technical Application Note: Strategic Utilization of (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde in Asymmetric API Synthesis

Executive Summary

(3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde is a high-value chiral synthon used in the synthesis of complex indole alkaloids and pharmaceutical intermediates.[1] Produced via enantioselective organocatalytic Friedel-Crafts alkylation, this aldehyde serves as a pivotal "chiral switch" for accessing homotryptamine derivatives (targeting CNS receptors) and indole-3-butyric acids (targeting COX-2 and other inflammatory pathways).

This guide details the handling, quality control, and synthetic utility of this intermediate, emphasizing its role in "green" organocatalytic workflows that avoid toxic metal catalysts.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | (3R)-3-(1-Methyl-1H-indol-3-yl)butanal |

| CAS Number | 405873-05-4 |

| Molecular Formula | C₁₃H₁₅NO |

| Molecular Weight | 201.26 g/mol |

| Appearance | Pale yellow to amber oil or low-melting solid |

| Chirality | (3R)-enantiomer |

| Optical Rotation | |

| Solubility | Soluble in DCM, THF, EtOAc, Methanol; Insoluble in water |

| Stability | Air-sensitive (aldehyde oxidation); Prone to racemization under strong basic conditions |

Synthetic Utility & Mechanism[1][5][6][7][8]

The primary value of this intermediate lies in its

Mechanistic Pathway (Iminium Activation)

The reaction proceeds through a cycle where the chiral amine catalyst forms a transient iminium ion with crotonaldehyde, lowering the LUMO and directing the indole nucleophile to the Re-face (or Si-face, depending on catalyst chirality) of the double bond.

Figure 1: Organocatalytic cycle for the enantioselective synthesis of (3R)-3-(1-methyl-1H-indol-3-yl)butyraldehyde.

Detailed Protocols

Protocol A: Quality Control (Chiral HPLC)

Before using the intermediate in downstream API synthesis, the enantiomeric excess (ee) must be verified to prevent propagating stereochemical impurities.

Objective: Determine chiral purity (>98% ee required).

-

Column: Daicel Chiralpak AD-H or OD-H (4.6 mm x 250 mm, 5 µm).

-

Mobile Phase: Hexanes : Isopropanol (90:10 v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (Indole chromophore).

-

Sample Prep: Dissolve 5 mg of aldehyde in 1 mL of mobile phase. Filter through 0.45 µm PTFE.

-

Analysis:

-

Inject 10 µL.

-

(R)-Enantiomer Retention: ~12-14 min (Verify with racemic standard).

-

(S)-Enantiomer Retention: ~16-18 min.

-

Calculation:

-

Protocol B: Divergent Synthesis Applications

This aldehyde is a "branch point" intermediate. It can be oxidized to the acid (for COX-2 inhibitors) or reduced to the amine (for CNS agents).

Workflow 1: Oxidation to Indole-3-Butyric Acid (COX-2 Inhibitor Scaffold)

Reference: This protocol adapts the Merck Rofecoxib campaign methodology for indole analogs.

-

Reagents: Sodium chlorite (

), Sodium dihydrogen phosphate ( -

Solvent:

-Butanol / Water (3:1). -

Procedure:

-

Dissolve (3R)-aldehyde (1.0 equiv) in

-BuOH/Water. -

Add 2-methyl-2-butene (5.0 equiv) to scavenge hypochlorite byproducts.

-

Cool to 0°C.

-

Add

(1.5 equiv) and -

Stir at 0°C for 2 hours, then warm to RT.

-

Quench: Add saturated

. -

Isolation: Acidify to pH 3 with 1N HCl, extract with EtOAc.

-

-

Result: (3R)-3-(1-Methyl-1H-indol-3-yl)butanoic acid (White solid).

-

Application: Coupling with sulfonamides to generate selective COX-2 inhibitors.

Workflow 2: Reductive Amination to Homotryptamines (CNS Ligands)

Reference: General protocol for synthesizing chiral homotryptamine analogs.

-

Reagents: Dimethylamine (or target amine), Sodium triacetoxyborohydride (

). -

Solvent: 1,2-Dichloroethane (DCE) or THF.

-

Procedure:

-

Dissolve (3R)-aldehyde (1.0 equiv) in DCE.

-

Add Amine (1.2 equiv) and Acetic Acid (1.0 equiv). Stir 30 min to form imine.

-

Add

(1.5 equiv) at 0°C. -

Stir overnight at RT.

-

Quench: Saturated

.

-

-

Result: Chiral Homotryptamine derivative.

-

Application: Precursors for Serotonin (5-HT) receptor modulators and PKC inhibitors (e.g., Ruboxistaurin analogs).

Handling & Troubleshooting

Stability Profile

-

Oxidation: The aldehyde C-H bond is susceptible to auto-oxidation to the carboxylic acid if exposed to air. Store under Argon/Nitrogen at -20°C.

-

Racemization: The

-proton (adjacent to the aldehyde) is acidic. Avoid strong bases (e.g., NaH, LDA) which will deprotonate the-

Note: The chiral center is at the

-position, but enolization of the aldehyde involves the

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low ee (<90%) | Catalyst degradation or high temperature during synthesis. | Ensure reaction temp is <-20°C; Recrystallize MacMillan catalyst before use. |

| Impurity: Carboxylic Acid | Air oxidation during storage. | Purify via flash chromatography (SiO2) immediately before use; Store under inert gas. |

| Low Yield in Reductive Amination | Incomplete imine formation. | Use drying agents ( |

Strategic Workflow Diagram

Figure 2: Divergent synthesis workflow for pharmaceutical applications.

References

-

Austin, J. F., & MacMillan, D. W. C. (2002). Enantioselective Organocatalytic Indole Alkylations.[3] Design of a New and Highly Effective Chiral Amine for Iminium Catalysis. Journal of the American Chemical Society, 124(7), 1172–1173. Link

- Primary source for the synthesis and applic

-

Sigma-Aldrich. Product Specification: (3R)-(-)-3-(1-Methyl-1H-indol-3-yl)butyraldehyde. Link

-

Source for physical properties and safety data.[4]

-

- Faul, M. M., et al. (2003). Synthesis of the PKC Inhibitor Ruboxistaurin. Journal of Organic Chemistry. (Contextual reference for Indole-PKC inhibitor chemistry).

-

PubChem. Compound Summary: (3R)-3-(1-methylindol-3-yl)butanal. Link

- Verification of chemical identifiers and toxicity d

Sources

Application Note: Precision Synthesis of 1-Methyl-1H-indol-3-yl Butyraldehyde

Executive Summary

This application note details the synthetic protocols for 1-methyl-1H-indol-3-yl butyraldehyde , a critical intermediate in the development of tryptamine-based therapeutics and indole alkaloids.

Ambiguity in the nomenclature of "indolyl butyraldehyde" necessitates a dual-pathway approach. This guide addresses the two distinct regioisomers required by drug discovery programs:

-

The Linear Isomer (Target A): 4-(1-methyl-1H-indol-3-yl)butanal. Used for chain-extension chemistry and macrocyclization.

-

The Branched Isomer (Target B): 3-(1-methyl-1H-indol-3-yl)butanal. A chiral building block often used in asymmetric synthesis.

We provide a validated, step-by-step protocol for the Linear Isomer via a Friedel-Crafts/Reduction sequence, as this route demands precise oxidation state management to prevent over-reduction to the alcohol.

Synthesis Strategy & Pathway Logic

Retrosynthetic Analysis

The synthesis of the linear aldehyde presents a classic "oxidation state control" challenge. Direct alkylation of indole with 4-halobutanal is prone to polymerization and self-condensation. Therefore, the robust route builds the carbon skeleton first as a carboxylic acid derivative, then adjusts the oxidation state.

-

Step 1 (C-C Bond Formation): Acylation of 1-methylindole with succinic anhydride yields the

-keto acid. -

Step 2 (Deoxygenation): Removal of the benzylic ketone to form the saturated acid.

-

Step 3 (Functional Group Interconversion): Selective reduction of the terminal ester/acid to the aldehyde.

Reaction Pathway Diagram

Figure 1: Divergent synthetic pathways for linear vs. branched indole butyraldehydes.

Detailed Experimental Protocol: Linear Isomer

Target: 4-(1-methyl-1H-indol-3-yl)butanal Precursor: 1-Methylindole (CAS: 603-76-9)

Phase 1: Carbon Skeleton Assembly (Friedel-Crafts Acylation)

This step attaches the 4-carbon chain. 1-methylindole is highly nucleophilic at C3; however, using succinic anhydride requires Lewis acid activation.

-

Reagents: 1-Methylindole (1.0 eq), Succinic Anhydride (1.2 eq), AlCl

(1.5 eq). -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane.

-

Conditions: 0°C to RT, 4 hours.

Procedure:

-

Charge a flame-dried flask with AlCl

(20.0 g, 150 mmol) and DCM (200 mL) under N -

Add succinic anhydride (12.0 g, 120 mmol) in one portion. Stir for 15 min until the suspension is uniform.

-

Add 1-methylindole (13.1 g, 100 mmol) dropwise as a solution in DCM (50 mL) at 0°C. Note: The reaction is exothermic; control addition rate to maintain T < 5°C.

-

Warm to room temperature and stir for 4 hours. The mixture will turn dark red/brown.

-

Quench: Pour the mixture slowly onto ice/HCl (1M, 500 mL). Extract with EtOAc (3 x 200 mL).

-

Purification: The product, 4-(1-methyl-1H-indol-3-yl)-4-oxobutanoic acid, precipitates or is recrystallized from Ethanol/Water.

-

Yield Expectation: 75-85%.

-

Phase 2: Deoxygenation (Ionic Hydrogenation)

Removing the C4-ketone without reducing the indole ring is critical. Standard Wolff-Kishner conditions (hydrazine/KOH) are often too harsh. Ionic hydrogenation using Triethylsilane (Et

-

Reagents: Keto-acid intermediate (1.0 eq), Et

SiH (3.0 eq), TFA (Solvent/Reagent). -

Conditions: 0°C to RT, 16 hours.

Procedure:

-

Dissolve the keto-acid (10 g) in TFA (50 mL) at 0°C.

-

Add Et

SiH (15 g) dropwise. -

Stir at room temperature overnight.

-

Remove TFA under reduced pressure (rotary evaporator).

-

Basify residue with sat. NaHCO

and wash with ether (to remove non-acidic impurities). Acidify the aqueous layer to pH 2 and extract with EtOAc. -

Result: 4-(1-methyl-1H-indol-3-yl)butanoic acid.

Phase 3: Controlled Reduction to Aldehyde

Direct reduction of the acid to aldehyde is difficult. The most reliable method is conversion to the methyl ester, followed by partial reduction with DIBAL-H (Diisobutylaluminum hydride) [2].

Step 3a: Esterification

-

Reflux the acid in Methanol (100 mL) with catalytic H

SO

Step 3b: DIBAL-H Reduction (The Critical Step)

-

Reagents: Methyl ester (1.0 eq), DIBAL-H (1.0 M in Hexanes, 1.1 eq).

-

Solvent: Anhydrous DCM or Toluene.

-

Temperature: -78°C (Strictly controlled).

Protocol:

-

Dissolve the methyl ester (2.31 g, 10 mmol) in anhydrous DCM (50 mL) under Argon.

-

Cool the solution to -78°C (Dry ice/Acetone bath). Allow 15 minutes for equilibration.

-

Add DIBAL-H (11.0 mL, 11 mmol) dropwise via syringe pump over 20 minutes. Do not let the temperature rise above -70°C.

-

Stir at -78°C for 1 hour. Monitor by TLC (the aldehyde spot will appear; if ester remains, add 0.1 eq more DIBAL).

-

Quench: While still at -78°C, add Methanol (2 mL) to destroy excess hydride. Then add sat. Rochelle's salt solution (Potassium sodium tartrate, 50 mL).

-

Warm to RT and stir vigorously for 1 hour. Crucial: The mixture will form a gelatinous aluminum emulsion. Rochelle's salt breaks this emulsion into two clear layers.

-

Separate layers, dry organics (MgSO

), and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc 8:2). Aldehydes are prone to oxidation; store under Argon at -20°C.

Alternative Route: Branched Isomer

Target: 3-(1-methyl-1H-indol-3-yl)butanal (CAS: 405873-05-4)

For the branched isomer, the chemistry changes from "chain building" to "conjugate addition."

-

Reaction: Michael Addition of 1-methylindole to Crotonaldehyde.

-

Catalyst: Organocatalysts (e.g., MacMillan imidazolidinones for chiral synthesis) or Lewis Acids (In(OTf)

or Bi(NO -

Conditions:

-

Mix 1-methylindole (1.0 eq) and crotonaldehyde (1.5 eq).

-

Add catalyst (5-10 mol%).

-

Stir at -20°C to RT (depending on catalyst) in THF or Methanol.

-

The aldehyde functionality is preserved, yielding the branched product directly.

-

Troubleshooting & Critical Parameters

| Parameter | Linear Route (DIBAL) | Branched Route (Michael) |

| Temperature Control | Critical (-78°C) . Higher temps lead to alcohol (over-reduction). | Moderate (-20°C to RT). Low temp improves enantioselectivity. |

| Moisture Sensitivity | High. Anhydrous solvents required for AlCl | Moderate. Some Lewis acid catalysts work in aqueous media. |

| Purification | Aldehyde is unstable on silica for long periods. Run fast columns. | Product can undergo self-aldol condensation if heated. |

| Common Failure | Aluminum emulsion during workup. Solution: Use Rochelle's salt. | Polymerization of crotonaldehyde. Solution: Add aldehyde slowly. |

References

-

Ionic Hydrogenation of Indoles

-

Magnus, P., et al. "Excursion into the indole-3-acetic acid series." Journal of the American Chemical Society, 1988. (Generalized method for indole carbonyl reduction).

-

-

DIBAL-H Reduction Protocol

- Svatos, A., et al.

-

Protocol Validation: See standard DIBAL-H reduction of esters in: Organic Syntheses, Coll. Vol. 8, p.241 (1993).

-

Michael Addition to Crotonaldehyde

-

Evans, D. A., et al. "Enantioselective Friedel-Crafts Alkylations." Journal of the American Chemical Society, 2002.

-

Commercial Reference: Sigma-Aldrich Product 405873-05-4 (Branched Isomer).

-

Application Notes and Protocols for the Catalytic Hydrogenation of Indole-3-Butyraldehyde Derivatives

Abstract

This comprehensive guide provides detailed application notes and protocols for the catalytic hydrogenation of indole-3-butyraldehyde derivatives, a critical transformation in the synthesis of tryptophol analogues and other bioactive molecules. This document is intended for researchers, scientists, and professionals in drug development. It offers an in-depth exploration of the underlying chemical principles, practical experimental procedures, safety considerations, and analytical techniques pertinent to this class of reactions. The protocols have been synthesized from established methodologies for aldehyde and indole reductions, providing a robust framework for achieving high-yield and selective hydrogenation.

Introduction: The Significance of Indole-3-Butyraldehyde Hydrogenation

Indole-3-butyraldehyde and its derivatives are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. Their reduction to the corresponding primary alcohols, tryptophols, furnishes a scaffold present in numerous biologically active compounds.[1] Catalytic hydrogenation stands out as a preferred method for this transformation due to its high efficiency, atom economy, and the generation of clean products.[2]

This guide addresses the key challenges associated with the catalytic hydrogenation of indole-3-butyraldehyde derivatives, namely:

-

Chemoselectivity: Preferentially reducing the aldehyde functionality without affecting the indole ring or other sensitive functional groups that may be present on the molecule.

-

Catalyst Selection: Identifying the optimal catalyst and reaction conditions to maximize yield and minimize side reactions.

-

Reaction Monitoring: Employing appropriate analytical techniques for real-time or near-real-time monitoring of the reaction progress.

-

Safety: Adhering to strict safety protocols when working with high-pressure hydrogen and pyrophoric catalysts.[3][4]

Mechanistic Considerations: A Tale of Two Moieties

The catalytic hydrogenation of an indole-3-butyraldehyde derivative involves two potential sites of reduction: the aldehyde group and the indole nucleus. Understanding the mechanisms of both is crucial for designing a selective process.

Hydrogenation of the Aldehyde Group

The reduction of an aldehyde to a primary alcohol via catalytic hydrogenation is a well-established process.[5] The generally accepted mechanism for heterogeneous catalysis involves the following key steps[2]:

-

Adsorption of Reactants: Both hydrogen gas and the aldehyde substrate adsorb onto the surface of the metal catalyst (e.g., Pd, Pt, Ni).

-

Dissociation of Hydrogen: The catalyst facilitates the cleavage of the H-H bond, forming metal-hydride species on the catalyst surface.

-

Hydrogen Transfer: The adsorbed aldehyde undergoes stepwise addition of two hydrogen atoms from the catalyst surface to the carbonyl carbon and oxygen, respectively.

-

Desorption of the Product: The resulting primary alcohol desorbs from the catalyst surface, regenerating the active catalytic sites for the next cycle.

Hydrogenation of the Indole Ring

The indole nucleus is an aromatic system, and its hydrogenation is generally more challenging than that of an isolated double bond or an aldehyde.[6] The hydrogenation of the indole ring typically proceeds via the reduction of the pyrrole ring first to afford an indoline.[7] This process often requires more forcing conditions (higher pressure and temperature) or specific catalysts.[6]

For the selective reduction of the aldehyde in indole-3-butyraldehyde, it is imperative to choose conditions that favor the hydrogenation of the C=O bond over the aromatic system. This can be achieved by using milder conditions and selecting catalysts known for their chemoselectivity towards aldehydes.

Experimental Protocols

The following protocols are designed as a starting point for the catalytic hydrogenation of indole-3-butyraldehyde derivatives. Optimization of catalyst loading, solvent, temperature, and pressure may be necessary for specific substrates.

Safety First: High-Pressure Hydrogenation

Working with high-pressure hydrogen and pyrophoric catalysts demands strict adherence to safety protocols.[3][4][8]

-

Training: All personnel must be thoroughly trained in the operation of high-pressure reactor systems.[3]

-

Personal Protective Equipment (PPE): Flame-resistant lab coats, safety glasses, and appropriate gloves are mandatory.[4]

-

Ventilation: All operations should be conducted in a well-ventilated fume hood.[3]

-

Inert Atmosphere: Handling of pyrophoric catalysts (e.g., Raney® Ni, dry Pd/C) must be performed under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Leak Testing: The reactor system must be leak-tested with an inert gas (e.g., nitrogen) before introducing hydrogen.[3]

-

Emergency Procedures: Ensure that emergency shutdown procedures are clearly understood and that appropriate fire extinguishing equipment is readily available.[4]

Protocol 1: Selective Aldehyde Reduction using Palladium on Carbon (Pd/C)

This protocol is designed for the chemoselective reduction of the aldehyde group under mild conditions.

Materials:

-

Indole-3-butyraldehyde derivative

-

10% Palladium on Carbon (Pd/C)

-

Ethanol (or other suitable solvent, e.g., methanol, ethyl acetate)

-

High-pressure hydrogenation reactor (e.g., Parr shaker)

-

Hydrogen gas (high purity)

-

Nitrogen gas (for inerting)

Procedure:

-

Reactor Preparation: Ensure the hydrogenation vessel is clean and dry.

-

Catalyst and Substrate Loading:

-

To the reactor vessel, add the indole-3-butyraldehyde derivative (1.0 eq).

-

Add ethanol to dissolve the substrate (concentration typically 0.1-0.5 M).

-

Under a gentle stream of nitrogen, carefully add 10% Pd/C (1-5 mol%). Caution: Pd/C can be pyrophoric when dry; handle with care.

-

-

Sealing and Inerting:

-

Seal the reactor according to the manufacturer's instructions.

-

Purge the vessel with nitrogen gas three times to remove all oxygen.[3]

-

-

Hydrogenation:

-

Pressurize the reactor with hydrogen to the desired pressure (e.g., 1-5 bar).

-

Commence stirring and heat the reaction to the desired temperature (e.g., 25-50 °C).

-

Monitor the reaction progress by hydrogen uptake and/or analytical sampling.

-

-

Reaction Work-up:

-

Once the reaction is complete, cool the reactor to room temperature.

-

Carefully vent the excess hydrogen.

-

Purge the reactor with nitrogen three times.

-

Carefully open the reactor in a well-ventilated fume hood.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper may be pyrophoric; quench carefully with water.

-

Wash the filter cake with additional solvent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the product by column chromatography or recrystallization as needed.

-

Protocol 2: Reduction using Raney® Nickel

Raney® Nickel is a highly active catalyst that can be used for the hydrogenation of aldehydes.[2]

Materials:

-

Indole-3-butyraldehyde derivative

-

Raney® Nickel (aqueous slurry)

-

Methanol (or other suitable solvent)

-

High-pressure hydrogenation reactor

-

Hydrogen gas (high purity)

-

Nitrogen gas (for inerting)

Procedure:

-

Catalyst Preparation:

-

In the reactor vessel, wash the Raney® Nickel slurry several times with the reaction solvent to remove the water. Caution: Raney® Nickel is pyrophoric when dry. Never allow the catalyst to dry completely.[4]

-

-

Substrate Loading:

-

Add a solution of the indole-3-butyraldehyde derivative in methanol to the reactor containing the washed catalyst.

-

-

Sealing, Inerting, and Hydrogenation:

-

Follow steps 3 and 4 as described in Protocol 1. Typical conditions for Raney® Nickel might involve slightly higher pressures (e.g., 5-10 bar) and temperatures (e.g., 40-60 °C).

-

-

Reaction Work-up:

-

Follow step 5 as described in Protocol 1. Pay special attention to the pyrophoric nature of the filtered Raney® Nickel.

-

Data Presentation and Analysis